Allobetulin Allobetulin
Brand Name: Vulcanchem
CAS No.: 1617-72-7
VCID: VC21234591
InChI: InChI=1S/C30H50O2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,28)7/h19-24,31H,8-18H2,1-7H3/t19-,20+,21-,22+,23+,24-,27+,28-,29-,30-/m1/s1
SMILES: CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C
Molecular Formula: C30H50O2
Molecular Weight: 442.7 g/mol

Allobetulin

CAS No.: 1617-72-7

Cat. No.: VC21234591

Molecular Formula: C30H50O2

Molecular Weight: 442.7 g/mol

* For research use only. Not for human or veterinary use.

Allobetulin - 1617-72-7

Specification

CAS No. 1617-72-7
Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
IUPAC Name (1R,4R,5R,8R,10S,13R,14R,17R,18R,19R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-ol
Standard InChI InChI=1S/C30H50O2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,28)7/h19-24,31H,8-18H2,1-7H3/t19-,20+,21-,22+,23+,24-,27+,28-,29-,30-/m1/s1
Standard InChI Key BZNIIOGSANMIET-HWNNWUPFSA-N
Isomeric SMILES C[C@@]12CC[C@@]34CCC([C@@H]([C@@H]3[C@H]1CC[C@H]5[C@]2(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)OC4)(C)C
SMILES CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C
Canonical SMILES CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C

Introduction

Chemical Properties and Structure

Molecular Structure and Formula

Allobetulin is identified by the molecular formula C30H50O2 with a molecular weight of 442.72 g/mol . Its CAS number is registered as 1617-72-7. The compound is characterized by its pentacyclic triterpenoid structure with an oxygen bridge between carbon atoms 19 and 28, forming an additional ring system . This structural arrangement is crucial for its biological activity and chemical reactivity.

Physical Properties

Allobetulin exhibits specific physical properties that aid in its identification and purification. Below is a table summarizing the key physical properties of allobetulin:

PropertyValue
Molecular Weight442.7 g/mol
Melting Point260-261°C (Ethanol solvent)
Predicted Boiling Point513.7±23.0°C
Density1.06±0.1 g/cm³ (Predicted)
Topological Polar Surface Area29.5
XLogP38.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Exact Mass442.381080833

The melting point of purified allobetulin has been reported to range between 266.5-268°C in some studies , while other sources indicate a range of 260-261°C . These variations may be attributed to different purification methods and analytical techniques employed in the respective studies.

Spectroscopic Data

Allobetulin can be characterized using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about its structure:

¹H NMR Spectroscopic Data

The ¹H NMR spectrum (600 MHz, CDCl₃) of allobetulin shows several characteristic signals:

  • δ 0.77 (s, 3H, CH₃)

  • δ 0.80 (s, 3H, CH₃)

  • δ 0.85 (s, 3H, CH₃)

  • δ 0.91 (s, 3H, CH₃)

  • δ 0.93 (s, 3H, CH₃)

  • δ 0.98 (s, 6H, 2 × CH₃)

  • δ 1.20-1.72 (m, 24H, CH, CH₂)

  • δ 3.20 (dd, J₁ 4.8 Hz, J₂ 11.4 Hz, 1H, H-3)

  • δ 3.44 (d, J 7.6 Hz, 1H, H-28a)

  • δ 3.53 (s, 1H, H-19)

  • δ 3.78 (d, J 7.6 Hz, 1H, H-28b)

The ¹H NMR spectrum clearly shows the proton of the CHOH group at C3 (3.21 ppm) and protons of the CH₂OC at position C28 (3.78 and 3.43 ppm) . The absence of signals characteristic of betulin's isopropenyl group and the appearance of new singlets at 3.53 ppm, 0.93 ppm, and 0.77 ppm confirm the transformation to allobetulin .

Synthesis Methods

Traditional Synthesis Approaches

Historically, allobetulin was first synthesized from betulin using hot, concentrated formic acid . Since then, numerous procedures have been developed for the intramolecular Wagner-Meerwein-type rearrangement of betulin into allobetulin. Traditional methods typically involve the use of various acid catalysts, including:

  • Sulfuric acid in acetic acid

  • Hydrogen chloride solution in ethanol

  • Trifluoroacetic acid

  • p-toluenesulfonic acid in chloroform

These reactions generally require acidic conditions to facilitate the rearrangement of betulin's structure, particularly the formation of a carbocation and the subsequent 1,2-migration of hydrogen atoms or alkyl groups.

Modern Synthesis Methods

Modern approaches to allobetulin synthesis have expanded to include solid-supported acid catalysts, which often provide better yields and more environmentally friendly reaction conditions.

Solid Acid Catalysis

Solid-supported acid catalysts have proven highly effective for the synthesis of allobetulin. These include:

  • Silica gel with p-toluenesulfonic acid

  • Silica gel with sulfuric acid

  • Silica gel with iron(III) nitrate or iron(III) chloride

  • Clay minerals such as kaolinite, bentonite, and montmorillonite varieties (KSF and K10)

Reactions using these solid acid catalysts are typically conducted in refluxing dichloromethane for periods ranging from 0.5 to 6 hours, achieving yields between 91-99% .

Tetrafluoroboric Acid Method

A more recent synthesis approach employs tetrafluoroboric acid diethyl ether complex as a catalyst. The detailed procedure involves:

  • Dissolving betulin (0.5 mmol) in dichloromethane (5 cm³)

  • Adding tetrafluoroboric acid diethyl ether complex (0.15 mmol) dropwise

  • Stirring at room temperature for 1 hour

  • Evaporating the solvent and drying the residue

  • Purifying the crude allobetulin by slurrying in acetone and decanting

  • Drying under vacuum to obtain pure allobetulin with a yield of 85%

This method offers the advantage of proceeding efficiently at room temperature with a relatively short reaction time and simpler purification process.

Comparative Analysis of Synthesis Methods

The following table compares various synthesis methods for allobetulin:

Catalyst SystemReaction ConditionsReaction TimeYield (%)Reference
Tetrafluoroboric acid diethyl ether complexRoom temperature, DCM1 hour85
Solid acids (various)Refluxing DCM0.5-6 hours91-99
Montmorillonite clays (K10 and KSF)Refluxing DCMNot specifiedExcellent
Sulfuric acid on silicaRefluxing DCMNot specifiedExcellent
p-toluenesulfonic acid on silicaRefluxing DCMNot specifiedEfficient

Biological Activity

Anticancer Properties

Allobetulin exhibits structural similarities to betulinic acid, which is known for its significant anticancer activity . Research has shown that allobetulin can induce apoptosis in cancer cells while maintaining relatively low toxicity, making it a promising candidate for anticancer drug development .

Recent studies have focused on designing and synthesizing novel allobetulin derivatives to enhance their antiproliferative activity. Notably, nucleoside-conjugated allobetulin derivatives have shown promising results against various cancer cell lines .

Other Biological Activities

Beyond its anticancer properties, allobetulin has been reported to possess several other biological activities:

  • Antifeedant activity - potentially useful for agricultural applications

  • Anti-ulcer activity - showing promise for gastrointestinal treatments

  • Antiviral activity - offering possibilities in the development of antiviral medications

  • Cytotoxic effects - demonstrating potential for various therapeutic applications

These diverse biological properties highlight allobetulin's versatility as a molecular scaffold for drug development across multiple therapeutic areas.

Research on Allobetulin Derivatives

Research on allobetulin derivatives has yielded encouraging results in terms of enhanced biological activity. For instance, derivatives labeled as 9b, 9e, 10a, and 10d have demonstrated promising antiproliferative activity against six tested cell lines, comparing favorably to established anticancer drugs like zidovudine, cisplatin, and oxaliplatin .

Compound 10d, in particular, exhibited significantly more potent antiproliferative activity against SMMC-7721, HepG2, MNK-45, SW620, and A549 human cancer cell lines than cisplatin and oxaliplatin . Preliminary investigations into its mechanism of action revealed that compound 10d induced:

  • Cell apoptosis

  • Autophagy in SMMC cells

  • Antiproliferation

  • G0/G1 cell cycle arrest by regulating protein expression levels of Bax, Bcl-2, and LC3

These findings suggest that allobetulin derivatives hold significant potential for development as anticancer agents with unique mechanisms of action.

Applications and Research Developments

Current Applications

Currently, allobetulin serves primarily as:

  • A precursor for the synthesis of pharmacologically significant compounds

  • A subject of research in medicinal chemistry, particularly for anticancer applications

  • A natural product of interest in organic synthesis methodology development

  • A potential biomarker in geochemical studies

Ongoing Research

Research on allobetulin continues to evolve in several directions:

  • Development of more efficient and environmentally friendly synthesis methods

  • Design and synthesis of novel derivatives with enhanced biological activities

  • Investigation of structure-activity relationships to optimize therapeutic potential

  • Exploration of potential applications beyond anticancer activity

  • Studies on the mechanism of action at the molecular and cellular levels

Future Prospects

The future of allobetulin research appears promising, with several avenues for exploration:

  • Combination therapy approaches incorporating allobetulin derivatives

  • Development of targeted drug delivery systems for allobetulin-based compounds

  • Structure optimization to enhance bioavailability and pharmacokinetic properties

  • Exploration of synergistic effects with established therapeutic agents

  • Investigation of potential preventive applications in addition to treatment applications

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